2-(Quinolin-3-yl)acetamide is a chemical compound classified under quinoline derivatives, which are heterocyclic aromatic compounds containing nitrogen. Quinoline and its derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound has gained attention in scientific research due to its potential applications in medicinal chemistry and drug development .
2-(Quinolin-3-yl)acetamide falls under the category of acetamides, specifically those that contain a quinoline structure. This classification is significant as it influences the compound's reactivity and biological activity due to the presence of the quinoline moiety.
The synthesis of 2-(Quinolin-3-yl)acetamide typically involves acylation reactions where quinoline derivatives react with acetic anhydride or acetyl chloride. A common synthetic route is the Friedel-Crafts acylation, which employs a Lewis acid catalyst such as aluminum chloride to facilitate the reaction .
The molecular structure of 2-(Quinolin-3-yl)acetamide features a quinoline ring system attached to an acetamide group. The structural formula can be represented as follows:
2-(Quinolin-3-yl)acetamide can undergo several chemical transformations:
Each reaction type requires specific conditions:
The mechanism of action for 2-(Quinolin-3-yl)acetamide is primarily linked to its interaction with biological targets:
Research indicates that 2-(Quinolin-3-yl)acetamide exhibits significant activity against various pathogens, making it a candidate for further development in therapeutic applications .
Relevant data includes melting point, boiling point, and spectral data (NMR, IR) which provide insights into the compound's structural characteristics .
2-(Quinolin-3-yl)acetamide has numerous scientific applications:
The quest for novel anti-mycobacterial agents has increasingly turned to marine natural products as structural inspiration. A prominent example involves the alkaloid 3-(phenethylamino)demethyl(oxy)aaptamine (PDOA, 1), isolated from Indonesian Aaptos sponges, which exhibits potent activity against Mycobacterium bovis BCG (MIC = 1.56 µM) under both aerobic and hypoxic conditions, mimicking dormant tuberculosis states. However, its tricyclic benzo[de][1,6]-naphthyridine core contributes to significant cytotoxicity (IC~50~ = 1.36 µM against HUVECs) and synthetic complexity [1].
To overcome these limitations, ring-truncation strategies were employed, systematically dissecting the scaffold into bicyclic AB-ring (5), AC-ring (6), and BC-ring (7) analogs, alongside a monocyclic C-ring derivative (8). Biological evaluation revealed that the AC-ring quinoline analog 6 retained substantial anti-mycobacterial activity (MIC = 6.25 µM, aerobic) while exhibiting 13-fold reduced cytotoxicity (IC~50~ = 18 µM) compared to PDOA. This truncation effectively excised cytotoxic motifs while preserving essential pharmacophores, validating quinoline-3-amine as a privileged scaffold for anti-tubercular drug development [1].
Table 1: Anti-Mycobacterial Activity and Cytotoxicity of PDOA and Truncated Analogs
Compound | Core Structure | MIC (µM) M. bovis BCG (Aerobic) | MIC (µM) M. bovis BCG (Hypoxic) | Cytotoxicity IC~50~ (µM) HUVECs |
---|---|---|---|---|
1 (PDOA) | Tricyclic | 1.56 | 1.56 | 1.36 |
5 | AB-ring (Isoquinoline) | 100 | 200 | 11.9 |
6 | AC-ring (Quinoline) | 6.25 | 50 | 18.0 |
7 | BC-ring | 100 | 50 | 8.1 |
8 | C-ring (Pyridine) | 200 | 200 | >100 |
Isoniazid | - | 0.39 | >200 | - |
Optimization of the truncated quinoline scaffold focused on the N-(2-arylethyl)quinolin-3-amine core. SAR studies demonstrated that modifications to the quinoline ring and the ethylene linker profoundly impact potency against drug-sensitive and resistant Mycobacterium tuberculosis strains. Introduction of electron-donating groups or fused ring systems generally enhanced activity, whereas quinone-type derivatives (25, 32) suffered from increased cytotoxicity and reduced efficacy [1].
Parallel research on 2-(quinolin-4-yloxy)acetamides revealed that cycloalkyl chain size and stereochemistry critically modulate anti-tubercular activity. For instance, expanding the cycloalkyl group from cyclobutyl (6a, MIC = 33.3 µM) to cycloheptyl (6d, MIC = 3.7 µM) yielded a 9-fold potency increase. Chirality was equally crucial: (−)-isopinocampheyl derivative 6j (MIC = 3.3 µM) significantly outperformed its (+)-enantiomer 6k (MIC = 26.1 µM). Optimal activity emerged with piperidine-containing analogs (e.g., 6m), achieving submicromolar inhibition (MIC ≤ 0.02–0.10 µM) against multidrug-resistant (MDR) strains by targeting the QcrB subunit of the cytochrome bc~1~ complex, a mechanism shared with the clinical candidate telacebec [2] [3].
Table 2: SAR of Key 2-(Quinolin-4-yloxy)acetamide Anti-Tubercular Agents
Compound | Quinoline R^1^ | Acetamide Substituent | MIC (µM) M. tuberculosis H37Rv | Resistance Profile |
---|---|---|---|---|
6a | H | Cyclobutyl | 33.3 | Not reported |
6d | H | Cycloheptyl | 3.7 | Not reported |
6j | H | (-)-Isopinocampheyl | 3.3 | Not reported |
6m | H | 4-Piperidinyl | ≤0.02 | Active vs MDR/XDR |
8a | 6-OMe | 4-Phenylpiperidinyl | 0.02 | Active vs MDR/XDR |
Targeting dormant mycobacteria represents a critical challenge in TB eradication due to their metabolic dormancy and resistance to conventional drugs. The natural product PDOA (1) maintains uniform potency against M. bovis BCG under both aerobic and hypoxic conditions (MIC = 1.56 µM), suggesting activity against non-replicating bacilli. However, its simplified quinoline analog 6 exhibits a 8-fold reduction in hypoxic activity (MIC = 50 µM) compared to aerobic conditions [1].
This efficacy gap underscores the importance of specific structural features for combating dormancy. Modifications like p-quinone formation (25, 32) or conversion to 4-quinolones (35) abolished activity against hypoxic bacilli (MIC > 200 µM). Conversely, strategic substitutions on the quinoline ring, particularly electron-donating groups at C-6/C-8 (e.g., methoxy in 44, MIC = 6.25 µM aerobic, 12.5 µM hypoxic), partially restored efficacy against dormant populations. These findings indicate that subtle electronic and steric adjustments to the quinoline core can enhance penetration into hypoxic niches or engagement with persistence-associated targets, though complete retention of the natural product’s hypoxic potency remains elusive in simplified analogs [1].
The inherent cytotoxicity of complex marine natural products like PDOA poses significant barriers to therapeutic development. Truncation of the B-ring from the tricyclic aaptamine system yielded the AC-ring quinoline 6, reducing cytotoxicity against HUVECs from IC~50~ = 1.36 µM to 18 µM – a 13-fold improvement. Further simplification to monocyclic analog 8 eliminated measurable cytotoxicity (IC~50~ > 100 µM), albeit at the cost of anti-mycobacterial potency [1].
This decoupling of efficacy and toxicity highlights the success of molecular simplification. Crucially, quaternary center elimination and removal of planar polycyclic systems likely reduced non-specific DNA intercalation or off-target kinase inhibition associated with the original alkaloid. While p-quinone analogs (25, 32) exhibited heightened cytotoxicity (IC~50~ < 1.0 µM) due to redox cycling potential, neutral heterocycles like the 4-quinolone 35 showed no cytotoxicity (IC~50~ > 100 µM), reinforcing that strategic deconstruction minimizes collateral damage to mammalian cells while preserving pharmacologically relevant scaffolds [1].
Table 3: Cytotoxicity Profile Evolution Through Scaffold Simplification
Compound | Scaffold Complexity | Anti-M. bovis BCG MIC (µM) (Aerobic) | Cytotoxicity IC~50~ (µM) HUVECs | Selectivity Index (IC~50~/MIC) |
---|---|---|---|---|
1 (PDOA) | Tricyclic | 1.56 | 1.36 | 0.87 |
6 | Bicyclic Quinoline | 6.25 | 18.0 | 2.88 |
8 | Monocyclic | 200 | >100 | >0.5 |
25 | Bicyclic p-Quinone | 100 | <1.0 | <0.01 |
35 | 4-Quinolone | >200 | >100 | Undefined |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7